L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a peptide compound composed of seven amino acids: serine, tyrosine, glycine, leucine, arginine, proline, and glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield a peptide with reduced disulfide bonds.
Scientific Research Applications
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
α-Glutamylhistidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-D-arginyl-D-prolylglycinamide: Another peptide with a similar structure but different amino acid composition.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A peptide with a different sequence but similar peptide bond structure.
Uniqueness
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its structural similarities to natural hormones and its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Structure and Synthesis
This compound is a hexapeptide composed of six amino acids: serine, tyrosine, glycine, leucine, arginine, and proline. The structure can be represented as:
C30H50N8O9
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form the desired peptide chain. Protective groups are often utilized to prevent unwanted reactions during synthesis, which can be removed at later stages to yield the final product .
Hormonal Activity
Research indicates that this compound exhibits biological activities similar to those of gonadotropin-releasing hormone (GnRH). Studies have shown that peptides with similar structures can stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This activity is crucial for reproductive health and has implications in treating conditions related to hormonal imbalances .
Pharmacological Effects
The compound has been investigated for its potential use in treating reproductive disorders. For instance, analogs of GnRH have been shown to be effective in managing conditions such as endometriosis and prostate cancer by modulating hormone levels. The specific activity of this compound in these contexts remains an area of ongoing research.
Case Study 1: Hormonal Regulation
In a study examining the effects of GnRH analogs on hormone levels in patients with hypogonadism, it was noted that administration of similar peptides led to significant increases in serum LH and FSH levels. This suggests that this compound may have comparable effects on hormonal regulation .
Comparative Analysis with Other Peptides
The following table summarizes the biological activities of various peptides related to this compound:
Peptide Name | Structure Similarity | Biological Activity | Therapeutic Applications |
---|---|---|---|
Gonadorelin | High | Stimulates LH/FSH release | Hypogonadism, reproductive disorders |
Leuprolide | Moderate | GnRH analog; inhibits gonadotropins | Prostate cancer, endometriosis |
L-seryl-L-tyrosylglycyl... | High | Potential LH/FSH release stimulation | Ongoing research for reproductive health |
Properties
Molecular Formula |
C33H53N11O9 |
---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
ASNHUSJQZWXBOG-KEOOTSPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.